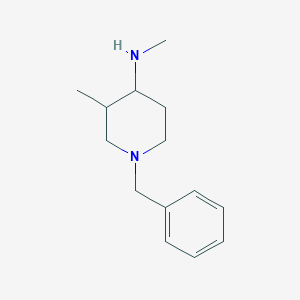
1-Benzyl-N,3-dimethylpiperidin-4-amine
Overview
Description
1-Benzyl-N,3-dimethylpiperidin-4-amine is a chemical compound with the CAS Number: 1251242-34-8 . It has a molecular weight of 218.34 . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 1-Benzyl-N,3-dimethylpiperidin-4-amine is 1S/C14H22N2/c1-12-10-16 (9-8-14 (12)15-2)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-Benzyl-N,3-dimethylpiperidin-4-amine is a liquid at room temperature . It has a molecular weight of 218.34 .Scientific Research Applications
Polymer Synthesis and Characterization :
- Degradable Poly(β-amino esters) were synthesized using a process that involved secondary amines like N,N‘-dimethylethylenediamine. These polymers exhibited noncytotoxic properties and interacted with plasmid DNA, indicating potential applications in gene delivery and biomedical materials (Lynn & Langer, 2000).
Organic Chemistry and Reaction Mechanisms :
- Studies on electrophilicity-nucleophilicity relations used N,N-Dimethyl-4-aminophenyl cation as a probe, providing insights into the reactivity of nucleophiles and the modification of Mayr's equation for diverse reactions (Dichiarante, Fagnoni, & Albini, 2008).
Materials Science and Engineering :
- The electronic structure of π-Conjugated Redox Systems with Borane/Borataalkene End Groups was investigated, where the absorption bands of organoborane anion radicals resembled those of corresponding amine radical cations (Fiedler et al., 1996).
- Enhanced corrosion resistance of mild steel in acidic solutions was studied using derivatives like (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, demonstrating significant inhibition efficiency (Salarvand et al., 2017).
Synthetic Chemistry Applications :
- In the field of synthetic chemistry, benzylamines and derivatives were synthesized through various methods, showing potential applications in pharmaceuticals and fine chemicals. For instance, benzylamines were obtained via iron-catalyzed direct amination of benzyl alcohols, highlighting a sustainable approach to these important compounds (Yan, Feringa, & Barta, 2016).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-N,3-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-10-16(9-8-14(12)15-2)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQIWSDHRQUUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N,3-dimethylpiperidin-4-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

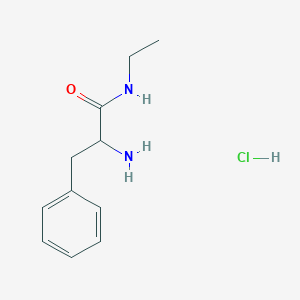
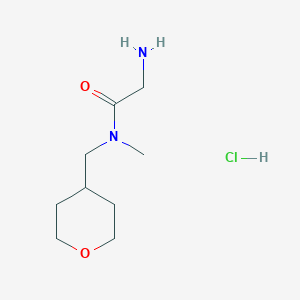

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)

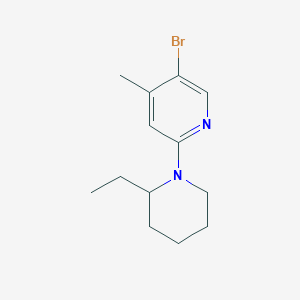
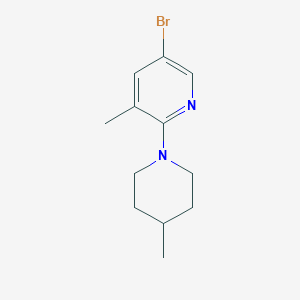
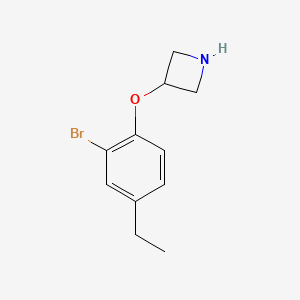
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-[(4-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525269.png)
![3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525270.png)
![3-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525271.png)